molecular formula C13H15NO3S B2826694 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034570-76-6

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2826694
CAS No.: 2034570-76-6
M. Wt: 265.33
InChI Key: DXIXJGGBTWPRGG-UHFFFAOYSA-N
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Description

N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked via an ethyl chain to a 5-(1-hydroxyethyl)-substituted thiophene ring. The hydroxyethyl substituent may enhance solubility compared to nonpolar analogs, which is critical for bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXJGGBTWPRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through a series of reactions such as cyclization and functional group modifications.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then coupled with the thiophene derivative through a cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the furan ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The thiophene and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide has shown promising results in anticancer research. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, thereby inhibiting their proliferation.
Cell LinePercent Growth Inhibition (%)
HepG278
MCF-765
Huh-770

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a variety of pathogens:

  • Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties, warranting further investigation.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties against HepG2 liver cancer cells. The study found that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A research article in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study reported that this compound exhibited potent antibacterial activity, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:

Key Observations

Core Heterocycles: The target compound’s furan-thiophene dual aromatic system contrasts with pyrazole-thiophene () or benzamide-thiophene () hybrids.

Substituent Effects: The 1-hydroxyethyl group on the thiophene ring distinguishes the target from analogs like ’s diethylaminophenyl derivative. This group may improve aqueous solubility compared to lipophilic substituents (e.g., diethylamino or nitro groups), as seen in ’s hydroxyethyl-thiophene carboxamide . Ethyl linkers (e.g., in and the target compound) provide conformational flexibility, whereas rigid linkers (e.g., cyclopropane in ) may restrict rotational freedom, affecting target binding .

Synthetic Efficiency :

  • Yields for analogous compounds range from 42% () to 93% (), influenced by reaction time and coupling agents. The target compound’s synthesis would likely require optimization of the hydroxyethyl introduction step, possibly via aldehyde reduction (similar to ’s n-butyraldehyde-based synthesis) .

Biological Relevance: Thiophene-furan hybrids (e.g., ) are often explored for antimicrobial or antitrypanosomal activity, while benzamide-thiophene derivatives () target viral proteases. The hydroxyethyl group in the target compound could mimic natural substrates in enzymatic assays .

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13H15N3O2S
  • Molecular Weight : 265.34 g/mol

This compound features a furan ring, a thiophene moiety, and an amide functional group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiviral Activity : Several studies have highlighted the potential of furan derivatives in inhibiting viral replication. For instance, compounds with furan moieties have shown effectiveness against viruses like HCV and HSV through inhibition of viral polymerases and other key enzymes involved in the viral life cycle .
  • Antioxidant Properties : The presence of thiophene and furan rings suggests possible antioxidant activities, which can mitigate oxidative stress in biological systems .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Activity TypeObserved EffectsReference
AntiviralInhibition of HCV replication
AntioxidantReduction of oxidative stress
CytotoxicitySelective toxicity in cancer cells

Case Studies and Research Findings

  • Antiviral Studies : In vitro assays demonstrated that derivatives containing furan structures effectively inhibited the replication of various viruses, including HCV. The IC50 values for these compounds were reported as low as 0.35 μM, indicating potent antiviral activity .
  • Cytotoxicity Assessment : A study involving cancer cell lines showed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in malignant cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .
  • Mechanistic Insights : Research into the mechanisms revealed that the compound acts by modulating signaling pathways associated with cell survival and apoptosis, particularly through the regulation of reactive oxygen species (ROS) levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene intermediate preparation : Introduction of the 1-hydroxyethyl group via nucleophilic substitution or reduction of a ketone precursor.
  • Coupling reactions : Amide bond formation between the thiophene-ethylamine intermediate and furan-3-carboxylic acid using coupling agents like EDCl/HOBt.
  • Solvent systems : Dichloromethane (DCM) or ethanol are common solvents, with palladium catalysts (e.g., Pd(PPh₃)₄) facilitating cross-coupling steps .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify key protons (e.g., hydroxyethyl -OH at δ 1.3–1.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and retention time consistency .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 336.12) .

Q. How do functional groups influence its reactivity?

  • Methodological Answer :

  • Hydroxyethyl group : Participates in esterification or oxidation reactions (e.g., using Jones reagent to form a ketone).
  • Amide bond : Resists hydrolysis under mild conditions but cleaves via strong acids (e.g., HCl, 6M) or enzymes (e.g., peptidases).
  • Thiophene/furan rings : Undergo electrophilic substitution (e.g., bromination at C5 of thiophene) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and regioselectivity in derivatization?

  • Methodological Answer :

  • DFT Workflow : Use B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., thiophene C5 for bromination) .
  • Thermochemistry : Calculate bond dissociation energies (e.g., C–S in thiophene) to predict stability under reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response assays : Test antimicrobial activity (e.g., MIC against S. aureus and E. coli) across concentrations (0.1–100 µM) to validate potency thresholds.
  • Structural analogs : Compare with sulfonamide derivatives (e.g., ’s compound) to isolate the role of the hydroxyethyl group .
  • Enzyme inhibition assays : Measure IC₅₀ against cyclooxygenase-2 (COX-2) for anti-inflammatory activity profiling .

Q. How are reaction yields optimized in derivative synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling efficiency.
  • Solvent polarity : Compare DCM (non-polar) vs. DMF (polar) in amidation reactions; DMF may enhance solubility of charged intermediates.
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times from hours to minutes .

Q. What in silico methods predict binding affinities to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to the amide carbonyl and thiophene ring.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Key Notes

  • Advanced Techniques : Emphasis on mechanistic studies (DFT, docking) and experimental validation (dose-response, enzyme assays).
  • Contradiction Analysis : Cross-referencing structural analogs and assay conditions clarifies inconsistent bioactivity reports.

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